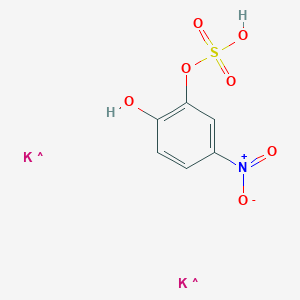![molecular formula C15H16N2O B11823466 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one est un composé hétérocyclique appartenant à la famille des imidazo[1,2-a]azépines. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique imidazole et azépine fusionnés. La présence du groupe benzylidène ajoute à sa diversité chimique, ce qui en fait un composé intéressant dans divers domaines de recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé de l'imidazole avec un précurseur d'azépine approprié en présence d'une base. La réaction est souvent effectuée dans un solvant polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter la formation du produit désiré .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait l'adaptation de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réacteurs à flux continu et l'emploi de techniques de purification efficaces pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir le groupe benzylidène en un groupe benzyle.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés :
Oxydation : Formation de dérivés de benzylidène avec des fonctionnalités d'oxygène supplémentaires.
Réduction : Formation de 2-benzyl-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one.
Substitution : Formation de dérivés substitués d'imidazo[1,2-a]azépine.
4. Applications de la recherche scientifique
La 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à son utilisation potentielle comme agent anticancéreux. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et des modifications apportées au composé .
Composés similaires :
- Bromure de 2-(4-bromophényl)-1-(2-méthoxyphényl)-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-1-ium
- Bromure de 2-(4-chlorophényl)-1-(2-oxo-2-phényléthyl)-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-1-ium
Comparaison : Par rapport à ces composés similaires, la 2-benzylidène-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépin-3-one est unique en raison de la présence du groupe benzylidène, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement futurs .
Applications De Recherche Scientifique
2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- 2-(4-Bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
- 2-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Comparison: Compared to these similar compounds, 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clé InChI |
WCOFYCYVMITNMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)





![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)


